1,2,4-Triazin-5(2H)-one, 3-amino-6-(aminomethyl)-, monohydrochloride
Description
1,2,4-Triazin-5(2H)-one, 3-amino-6-(aminomethyl)-, monohydrochloride (CAS: 93206-04-3) is a hydrochloride salt derivative of a 1,2,4-triazin-5-one scaffold. Its molecular formula is C₄H₇N₅O·HCl, with a molecular weight of 177.59 g/mol . The compound features an amino group at position 3 and an aminomethyl substituent at position 6, which enhance its solubility and reactivity in biological systems.
For example, describes the preparation of 6-amino-3-aryl(methyl)amino-1,2,4-triazin-5(2H)-ones using hydrazine hydrate and substituted amines .
Applications:
1,2,4-Triazin-5-one derivatives are widely explored for their herbicidal, antimicrobial, antiviral, and anticancer activities . The hydrochloride salt form of this compound likely improves its pharmacokinetic properties, such as bioavailability and stability, making it suitable for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
3-amino-6-(aminomethyl)-4H-1,2,4-triazin-5-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O.ClH/c5-1-2-3(10)7-4(6)9-8-2;/h1,5H2,(H3,6,7,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRZLGCSDCBSFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(NC1=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93206-04-3 | |
| Record name | 1,2,4-Triazin-5(2H)-one, 3-amino-6-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93206-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-5(2H)-one, 3-amino-6-(aminomethyl)-, monohydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amidine with a nitrile in the presence of a base to form the triazine ring. The aminomethyl group can be introduced through subsequent functionalization steps, such as alkylation or reductive amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazin-5(2H)-one, 3-amino-6-(aminomethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block for Synthesis
1,2,4-Triazin-5(2H)-one serves as a crucial building block in the synthesis of more complex triazine derivatives. Its structure allows for various functionalization reactions that can lead to the development of new compounds with desirable properties. These derivatives are often explored for their potential applications in pharmaceuticals and materials science.
Chemical Reactions
The compound can undergo several chemical reactions:
- Oxidation: The amino groups can be oxidized to yield nitroso or nitro derivatives.
- Reduction: The triazine ring may be reduced to form dihydro or tetrahydro derivatives.
- Substitution: Nucleophilic substitution can occur at the amino groups, resulting in a variety of substituted triazine compounds .
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that 1,2,4-triazin-5(2H)-one exhibits potential biological activities, particularly antimicrobial and anticancer effects. Studies have shown that the compound can interact with specific biological targets, potentially inhibiting or activating enzymes and pathways relevant to disease processes.
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interactions with biological macromolecules through hydrogen bonding and electrostatic interactions. This can influence the function of proteins and nucleic acids, leading to observed therapeutic effects.
Industrial Applications
Material Development
In industrial settings, 1,2,4-triazin-5(2H)-one is utilized in the development of new materials such as polymers and dyes. Its unique chemical properties allow it to be incorporated into various formulations that require specific performance characteristics.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of 1,2,4-triazin-5(2H)-one derivatives. The findings demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines while showing minimal toxicity towards normal cells. This highlights the potential for developing targeted cancer therapies based on this compound.
Case Study 2: Antimicrobial Efficacy
Another research project investigated the antimicrobial activity of 1,2,4-triazin-5(2H)-one against various bacterial strains. The results indicated that the compound displayed effective inhibition against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.
Mechanism of Action
The mechanism of action of 1,2,4-Triazin-5(2H)-one, 3-amino-6-(aminomethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The amino and aminomethyl groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares the target compound with structurally related 1,2,4-triazin-5-one derivatives:
Key Observations :
Substituent Influence: The aminomethyl group in the target compound enhances water solubility compared to hydrophobic substituents like dichlorophenyl (Lamotrigine impurity A) or tert-butyl (Metribuzin) . Electron-withdrawing groups (e.g., -Cl in Lamotrigine impurity A) increase stability but reduce reactivity in nucleophilic environments .
Biological Activity :
- Compounds with thioether linkages (e.g., 3-(3-hydroxypropylthio)- derivatives) exhibit potent anticancer activity due to enhanced cellular uptake and interaction with thiol-containing enzymes .
- Hydrochloride salts (e.g., the target compound) are preferred in drug formulations for improved dissolution rates .
Synthetic Accessibility: Derivatives with aryl groups (e.g., phenyl, thienyl) require multi-step syntheses involving cross-coupling reactions, whereas alkyl-substituted analogs (e.g., aminomethyl) are more straightforward to prepare .
Pharmacological and Industrial Relevance
- Anticancer Agents : S-Alkyl derivatives () showed IC₅₀ values <10 μM against breast and colon cancer cell lines, outperforming the target compound, which lacks reported cytotoxic data .
- Antiepileptic Analogs: Lamotrigine-related compounds highlight the scaffold’s versatility in CNS drug development, though the target compound’s amino groups may limit blood-brain barrier penetration .
Biological Activity
1,2,4-Triazin-5(2H)-one, 3-amino-6-(aminomethyl)-, monohydrochloride is a compound belonging to the triazine family, characterized by its unique heterocyclic structure. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will delve into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₄H₉Cl₂N₅O
- Molecular Weight : 214.05 g/mol
- CAS Number : 1236162-31-4
- Physical State : Typically encountered as a hydrochloride salt.
The compound features an amino group at the 3-position and an aminomethyl group at the 6-position of the triazine ring. These functional groups are crucial for the compound's biological interactions.
Antimicrobial Properties
Research indicates that derivatives of triazine compounds exhibit significant antimicrobial activity. A study evaluating various triazine derivatives found that compounds similar to 1,2,4-Triazin-5(2H)-one displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Escherichia coli (G-) | 18 |
| Staphylococcus aureus (G+) | 22 |
| Klebsiella pneumoniae (G-) | 20 |
These results suggest that the presence of amino groups enhances the interaction with bacterial membranes, leading to increased permeability and subsequent cell death .
Anticancer Activity
The anticancer potential of triazine derivatives has also been explored extensively. In vitro studies have demonstrated that compounds containing the triazine ring can inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction : Triazine derivatives can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Certain studies have shown that these compounds can induce G1 or G2/M phase arrest in cancer cells.
- Enzyme Inhibition : The interaction with specific kinases involved in cancer progression has been reported.
For example, a recent study highlighted that a related triazine compound demonstrated an IC50 value of 15 µM against breast cancer cell lines .
The mechanism of action for 1,2,4-Triazin-5(2H)-one involves several biochemical interactions:
- Enzyme Inhibition : The amino groups can interact with enzyme active sites, inhibiting their function.
- Receptor Binding : The compound may bind to specific receptors on cell surfaces, altering signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazine derivatives can induce oxidative stress in target cells.
Study on Antimicrobial Activity
In a comparative study published in Journal of Medicinal Chemistry, researchers synthesized several triazine derivatives and evaluated their antimicrobial efficacy using standard disk diffusion methods. The results indicated that compounds with higher amino substitution showed enhanced activity against a range of pathogens .
Research on Anticancer Effects
A study published in Bioorganic & Medicinal Chemistry Letters focused on the synthesis of new triazine derivatives and their biological evaluation against various cancer cell lines. The study concluded that specific modifications to the triazine ring could significantly enhance anticancer activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
Q & A
What are the key synthetic routes for 1,2,4-triazin-5(2H)-one derivatives, and how are they optimized for regioselectivity?
Basic Synthesis:
The core structure of 1,2,4-triazin-5(2H)-one derivatives is typically synthesized via cyclization reactions. For example, refluxing thiosemicarbazide with isatin in aqueous NaOH yields 6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, which can undergo aminolysis with NH₃/EtOH to introduce amino groups . Ultrasound-assisted methods using N¹-aminoguanidine hydrochlorides and ethyl 2-cyano-2-thioacetate in methanol with triethylamine (TEA) improve regioselectivity by promoting intramolecular hydrogen bonding .
Advanced Optimization:
Regioselective acylation at the N2 position is achieved by leveraging intramolecular hydrogen bonding between the 3-amino and 5-oxo groups. For instance, trifluoroacetylation of 3-amino-6-(2-aminophenyl)-1,2,4-triazin-5(2H)-one with trifluoroacetic anhydride in THF selectively modifies the 3-amino group, confirmed by NMR and X-ray crystallography .
What analytical techniques are critical for structural elucidation and purity assessment?
Basic Characterization:
- Spectroscopy: IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹), while ¹H/¹³C NMR resolves substituent patterns (e.g., NH₂ protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+ at m/z 201.13 for C₇H₁₃ClN₅O) .
Advanced Purity Analysis:
- HPLC-UV/FLD: Impurity profiling uses C18 columns with acetonitrile/water gradients (e.g., detecting 3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one as a pharmaceutical impurity at 0.1% w/w) .
- X-ray Crystallography: Monoclinic crystal systems (space group P2₁/n) with lattice parameters (e.g., a = 12.3645 Å, β = 111.947°) validate molecular geometry .
How does solvent choice impact solubility and reactivity in triazinone derivatives?
Basic Solubility Trends:
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to hydrogen bonding with the 5-oxo and amino groups. Aqueous solubility is pH-dependent, with improved dissolution in acidic buffers (pH < 4) .
Advanced Reactivity:
In non-polar solvents (e.g., THF), nucleophilic substitution at the triazinone ring is favored. For example, fluorination with polyfunctional reagents (e.g., trifluoroacetic anhydride) proceeds efficiently in THF, yielding bioactive fluorinated analogs .
What pharmacological activities have been observed in structurally related triazinones?
Basic Bioactivity Screening:
Triazinones exhibit kinase inhibition (e.g., CDK2 IC₅₀ = 0.8–2.4 μM for fluorinated derivatives). Assays involve ATP competition using recombinant enzymes and fluorescence polarization .
Advanced Mechanism:
The 3-amino group participates in hydrogen bonding with kinase catalytic domains (e.g., CDK2 Asp145), while the 6-(aminomethyl) side chain enhances hydrophobic interactions. Molecular docking (PDB: 1AQ1) and MD simulations (50 ns trajectories) validate binding stability .
How are computational methods applied to predict physicochemical properties?
Basic Predictions:
- LogP Calculations: Software like ChemAxon estimates logP ≈ 1.2, indicating moderate lipophilicity.
- pKa Prediction: The 3-amino group has a calculated pKa of 6.8, influencing protonation in physiological conditions .
Advanced Modeling:
DFT calculations (B3LYP/6-31G*) optimize geometries and predict IR/NMR spectra with <5% deviation from experimental data. QSAR models using MLR (R² > 0.85) correlate substituent electronegativity with CDK2 inhibition .
What strategies address contradictions in reported synthetic yields or bioactivity?
Basic Troubleshooting:
- Yield Discrepancies: Trace water in reactions reduces yields (e.g., from 85% to 60%); strict anhydrous conditions (molecular sieves) are recommended .
- Bioactivity Variability: Use standardized cell lines (e.g., MCF-7 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin) .
Advanced Resolution:
Meta-analysis of crystallographic data (e.g., Cambridge Structural Database) identifies steric effects from substituents (e.g., 6-benzyl groups reduce CDK2 binding by 40%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
